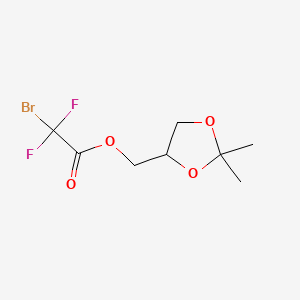
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is a chemical compound with the molecular formula C8H11BrF2O4. This compound is notable for its unique structure, which includes a dioxolane ring and a difluoroacetate group. It is used in various scientific research applications due to its reactivity and potential for modification.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 2-bromo-2,2-difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and 2-bromo-2,2-difluoroacetic acid.
Reduction: The corresponding alcohol, (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2,2-difluoroethanol.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate involves its interaction with nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The difluoroacetate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-chloro-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-iodo-2,2-difluoroacetate
- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-fluoro-2,2-difluoroacetate
Uniqueness
(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate is unique due to the presence of both bromine and difluoroacetate groups, which impart distinct reactivity and chemical properties. The combination of these functional groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H11BrF2O4 |
|---|---|
Poids moléculaire |
289.07 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11BrF2O4/c1-7(2)14-4-5(15-7)3-13-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Clé InChI |
FOAVGSNHUXCJOO-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COC(=O)C(F)(F)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


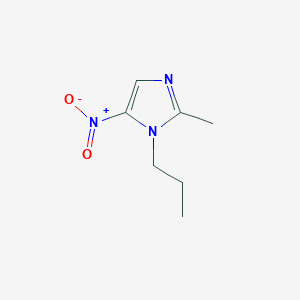
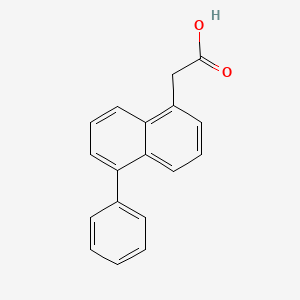
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)

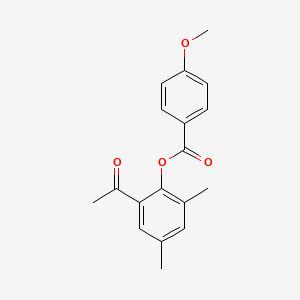
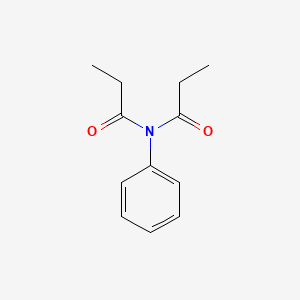
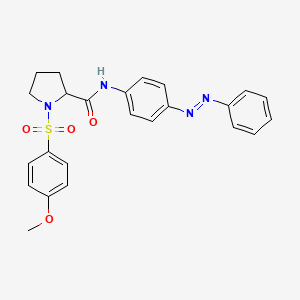


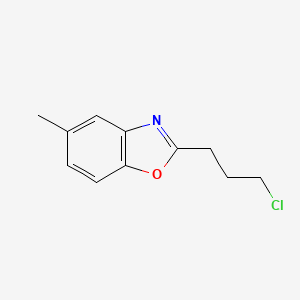
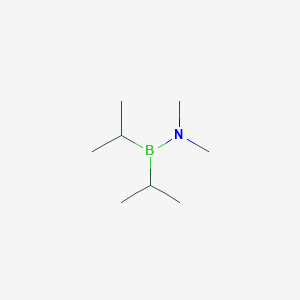
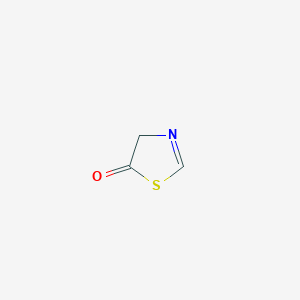
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14139457.png)
